Cas no 2227698-92-0 ((2R)-1-(1,3-thiazol-2-yl)propan-2-amine)

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine is a chiral amine compound featuring a thiazole moiety, which imparts unique electronic and steric properties. The (R)-configuration at the stereocenter ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The thiazole ring enhances stability and offers potential for coordination chemistry or bioactivity modulation. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapeutics due to its structural rigidity and functional group compatibility. Its high purity and defined stereochemistry make it suitable for research in drug discovery and fine chemical synthesis. Proper handling under inert conditions is recommended to preserve its integrity.
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine structure
2227698-92-0 structure
Product name:(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
CAS No:2227698-92-0
MF:C6H10N2S
MW:142.221999645233
CID:5860578
PubChem ID:42249191

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(1,3-thiazol-2-yl)propan-2-amine
    • EN300-1801763
    • 2227698-92-0
    • Inchi: 1S/C6H10N2S/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3/t5-/m1/s1
    • InChI Key: BDUWTHZMQZVPFE-RXMQYKEDSA-N
    • SMILES: S1C=CN=C1C[C@@H](C)N

Computed Properties

  • Exact Mass: 142.05646950g/mol
  • Monoisotopic Mass: 142.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2Ų
  • XLogP3: 0.7

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1801763-0.1g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
0.1g
$930.0 2023-09-19
Enamine
EN300-1801763-5.0g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
5g
$6092.0 2023-05-26
Enamine
EN300-1801763-1.0g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
1g
$2101.0 2023-05-26
Enamine
EN300-1801763-2.5g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
2.5g
$2071.0 2023-09-19
Enamine
EN300-1801763-0.25g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
0.25g
$972.0 2023-09-19
Enamine
EN300-1801763-10.0g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
10g
$9032.0 2023-05-26
Enamine
EN300-1801763-0.5g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
0.5g
$1014.0 2023-09-19
Enamine
EN300-1801763-1g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
1g
$1057.0 2023-09-19
Enamine
EN300-1801763-5g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
5g
$3065.0 2023-09-19
Enamine
EN300-1801763-10g
(2R)-1-(1,3-thiazol-2-yl)propan-2-amine
2227698-92-0
10g
$4545.0 2023-09-19

(2R)-1-(1,3-thiazol-2-yl)propan-2-amine Related Literature

Additional information on (2R)-1-(1,3-thiazol-2-yl)propan-2-amine

Professional Introduction to (2R)-1-(1,3-thiazol-2-yl)propan-2-amine (CAS No. 2227698-92-0)

The compound (2R)-1-(1,3-thiazol-2-yl)propan-2-amine, identified by the CAS number 2227698-92-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The presence of a thiazole moiety in its structure is particularly noteworthy, as thiazole derivatives are well-documented for their diverse biological activities and pharmacological properties.

Thiazole derivatives have long been recognized for their role in various pharmacological contexts, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The structural motif of thiazole is integral to its biological functionality, providing a scaffold that can interact with biological targets in a highly specific manner. In the case of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine, the configuration at the chiral center contributes to its stereochemical specificity, which is often a critical factor in determining the efficacy and selectivity of a drug candidate.

Recent studies have highlighted the importance of chiral compounds in pharmaceutical development. The enantiomeric purity of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine is essential for ensuring optimal pharmacological outcomes. The (R)-configuration at the stereogenic center enhances its binding affinity to biological receptors, thereby improving its therapeutic potential. This aspect has been extensively explored in the context of developing novel therapeutics that leverage stereochemistry to achieve higher efficacy and reduced side effects.

The pharmacological profile of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine has been investigated in several preclinical studies. These studies have demonstrated its ability to modulate key biological pathways associated with various diseases. Notably, research has indicated that this compound exhibits inhibitory effects on enzymes and receptors involved in inflammation and pain signaling. This makes it a promising candidate for the development of novel anti-inflammatory and analgesic agents.

Furthermore, the structural features of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine suggest potential applications in addressing neurological disorders. The interaction between the thiazole ring and central nervous system (CNS) targets has been a focus of recent research. Studies have shown that derivatives of this compound can interact with neurotransmitter systems, potentially offering benefits in the treatment of conditions such as neurodegenerative diseases and cognitive disorders. The chiral nature of the molecule further enhances its specificity for these CNS targets, making it an attractive candidate for further development.

In addition to its therapeutic potential, the synthesis of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to achieve the desired stereochemical configuration at the chiral center. These methodologies include asymmetric hydrogenation and enzymatic resolution techniques, which are critical for producing enantiomerically pure compounds with high efficiency.

The compound's solubility profile has also been carefully evaluated to ensure compatibility with various pharmaceutical formulations. Its ability to dissolve in both water and organic solvents makes it suitable for formulation into diverse dosage forms, including oral tablets, injectables, and topical preparations. This flexibility is essential for developing therapeutic products that can be administered through multiple routes.

Regulatory considerations are another critical aspect of developing new pharmaceuticals like (2R)-1-(1,3-thiazol-2-yl)propan-2-amine. Compliance with international regulatory standards ensures that the compound meets safety and efficacy criteria before being approved for clinical use. Preclinical data demonstrating its biocompatibility and lack of significant toxicity have been compiled to support regulatory submissions. These data are crucial for gaining approval from agencies such as the FDA and EMA.

Future directions in the research of (2R)-1-(1,3-thiazol-2-yl)propan-2-amine include exploring its mechanisms of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its potential synergistic effects when combined with other drugs is an area ripe for exploration.

Collaborative efforts between academic researchers and industry scientists are essential for advancing the development of compounds like (2R)-1-(1,3-thiazol-2-yl)propan-2-amino

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